3-Chloroadamantan-1-yl methanol
Description
3-Chloroadamantan-1-yl methanol is a polycyclic compound derived from adamantane, featuring a chlorine substituent at the 3-position and a hydroxymethyl group at the 1-position. Its rigid adamantane backbone and polar functional groups make it a valuable intermediate in medicinal chemistry and materials science. The compound is synthesized via nitrolysis of 1,3-dichloroadamantane with fuming nitric acid, yielding derivatives like 3-chloroadamantan-1-yl nitrate under controlled conditions .
Properties
Molecular Formula |
C11H17ClO |
|---|---|
Molecular Weight |
200.70 g/mol |
IUPAC Name |
(3-chloro-1-adamantyl)methanol |
InChI |
InChI=1S/C11H17ClO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2 |
InChI Key |
BFZOBZQPYNDCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Halogenated Adamantane Derivatives
- (3-Fluoroadamantan-1-yl)methanol: Replacing chlorine with fluorine reduces electronegativity and steric bulk. This fluorinated analog shares similar synthetic routes but exhibits lower inhibitory potency against sEH compared to chlorinated derivatives .
- (3-Chloroadamantan-1-yl)(4-methoxyphenyl)sulfane : Incorporates a sulfur moiety, enhancing lipophilicity. Synthesized via copper-catalyzed C(sp³)-H functionalization, this compound demonstrates distinct reactivity in thioether formation .
Amino and Hydroxyl Derivatives
- 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: Substitution of chlorine with an amino group increases polarity and hydrogen-bonding capacity. This derivative is a pharmaceutical secondary standard, emphasizing its role in quality control .
- 3-(Hydroxymethyl)-1-adamantanol: Features dual hydroxyl groups, improving solubility in polar solvents like methanol. Its SMILES notation (C1C2CC3(CC1CC(C2)(C3)O)CO) reflects structural symmetry .
Physicochemical Properties
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